molecular formula C25H42O B011300 Moenocinol CAS No. 19953-93-6

Moenocinol

Cat. No.: B011300
CAS No.: 19953-93-6
M. Wt: 358.6 g/mol
InChI Key: OIQGIUGCYRSAKT-RSYGDTPCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Moenocinol (CAS 19953-93-6) is a 25-carbon isoprenoid alcohol that serves as the crucial lipid component of the potent phosphoglycolipid antibiotic family, the moenomycins . As a key structural feature of these antibiotics, this compound is integral to their exceptional biological activity. It functions as a membrane anchor due to its detergent-like properties, embedding the complex antibiotic molecule into the bacterial cytoplasmic membrane . This strategic positioning is essential for presenting the oligosaccharide portion of the antibiotic to its target, the peptidoglycan glycosyltransferase (PGT, also known as transglycosylase) domains of penicillin-binding proteins (PBPs) . Moenomycins, and by extension the this compound moiety, are the only known active-site inhibitors of these enzymes, which are vital for bacterial cell wall biosynthesis . Research into this compound is therefore critical for fundamental studies on bacterial cell wall assembly and for the development of novel antibacterial agents with a unique mechanism of action, a pressing need in the era of multidrug-resistant infections . The compound is also a valuable biosynthetic intermediate, with studies detailing its production from 15-carbon farnesyl and 10-carbon geranyl pyrophosphate precursors . Furthermore, this compound and its synthetic analogs are important tools in organic and medicinal chemistry for structure-activity relationship (SAR) studies, particularly for investigating the optimal lipid chain length for effective pharmacokinetics . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Molecular Formula: C₂₅H₄₂O Molecular Weight: 358.60 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19953-93-6

Molecular Formula

C25H42O

Molecular Weight

358.6 g/mol

IUPAC Name

(2Z,6E,13E)-3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraen-1-ol

InChI

InChI=1S/C25H42O/c1-21(2)11-10-13-22(3)14-15-24(5)16-19-25(6,7)18-9-8-12-23(4)17-20-26/h9,11,14,17-18,26H,5,8,10,12-13,15-16,19-20H2,1-4,6-7H3/b18-9+,22-14+,23-17-

InChI Key

OIQGIUGCYRSAKT-RSYGDTPCSA-N

SMILES

CC(=CCCC(=CCC(=C)CCC(C)(C)C=CCCC(=CCO)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC(=C)CCC(C)(C)/C=C/CC/C(=C\CO)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCC(=C)CCC(C)(C)C=CCCC(=CCO)C)C)C

Synonyms

moenocinol

Origin of Product

United States

Chemical Synthesis of Moenocinol and Its Analogs

Strategies for Total Synthesis of Moenocinol

The total synthesis of this compound often involves a series of carefully orchestrated chemical reactions designed to achieve the correct carbon skeleton and stereochemistry. Key steps frequently include organometallic reactions, specific olefination methodologies, and stereoselective approaches.

Key Olefination Methodologies (e.g., Julia-Kocienski Olefination)

The Julia-Kocienski olefination stands out as a pivotal methodology in the total synthesis of this compound. This reaction is crucial for establishing the desired carbon-carbon double bond with specific stereochemical control. In the synthesis of this compound, the Julia-Kocienski olefination proceeds in a stereospecific manner, leading to the desired 6E-configuration of the compound. This methodology typically involves the elaboration of starting materials, such as nerol (B1678202) and 3-butyn-1-ol, into a benzothiazole (B30560) sulfone (BT-sulfone) and an aldehyde, which then react to form the olefinic linkage. The use of benzothiazole sulfones in Julia-Kocienski olefination is known to profoundly alter the reaction pathway, often leading to high (E)-selectivity.

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount in the preparation of this compound due to its defined stereochemistry. Approaches emphasize controlling the spatial arrangement of atoms during bond formation to yield a specific stereoisomer. For this compound, the stereospecific nature of the Julia-Kocienski olefination is a prime example of a stereoselective approach, ensuring the correct 6E-configuration. Early stereoselective syntheses of this compound have been described, contributing to the understanding and establishment of its carbon-13 nuclear magnetic resonance spectrum. Researchers like Coates and Schmidt have developed routes that underpin the stereoselective construction of the this compound molecule.

Synthetic Routes to this compound Derivatives and Structural Modifications

Beyond the total synthesis of this compound itself, synthetic efforts have also focused on creating derivatives and analogs with structural modifications, particularly concerning chain length and the formation of specific linkages.

Generation of this compound Analogs with Altered Chain Lengths and Degrees of Unsaturation

This compound analogs with varying chain lengths and degrees of unsaturation have been successfully synthesized using reaction sequences similar to those employed for this compound itself. These modifications are critical for understanding the structure-activity relationships of this compound, particularly in the context of its biological function as the lipid part of moenomycin antibiotics. Research has indicated that while a this compound lipid chain with ten carbons can be sufficient for enzyme inhibition, a longer chain is often required for broader biological activity, suggesting its role in membrane partitioning to reach its target.

Approaches for Glycidyl (B131873) Ether Linkage Formation to this compound

The formation of a glycidyl ether linkage to this compound is a significant synthetic challenge, particularly in the context of reconstructing moenomycin A derivatives. One established approach involves converting this compound into its corresponding allylic bromide. This intermediate is then alkylated with a 1,3-protected glycerol. Efficient etherification in this process necessitates specific reaction conditions, such as a 7:1 ratio of tetrahydrofuran (B95107) (THF) to N,N-dimethylformamide (DMF), and the strategic use of a triisopropyl silyl (B83357) (TIPS) group to prevent silyl protecting group migration. This alkylation step typically proceeds in good yields. Following the formation of the allyl ether linkage, subsequent steps involve the removal of the TIPS group, oxidation of the deprotected glycerol, and esterification to yield the desired moenocinyl glycerate.

The chemical compound this compound is a crucial lipid component of the Moenomycin family of antibiotics, a class of phosphoglycolipids known for inhibiting bacterial peptidoglycan synthesis. Its unique structure and role have made it a subject of significant interest in chemical synthesis and degradation studies aimed at understanding and modifying the Moenomycin scaffold.

Degradation and Reconstruction Methodologies for Moenocinol Containing Moenomycins

Degradation MethodologiesDegradation studies of this compound-containing moenomycins have revealed specific patterns of bond cleavage under various conditions:

Acidic Hydrolysis: Under protic acid conditions, the glycosidic bonds within the pentasaccharide core of moenomycin A tend to decompose prior to the cleavage of the anomeric phosphate (B84403) bond .

Targeted Chemical Cleavage: A sophisticated degradation route involves the initial full protection of moenomycin A through sequential acetylation of hydroxyl groups and esterification of the acids on the phosphoglycerate moiety. Subsequently, the glycidyl (B131873) ether linkage, which connects the this compound unit, is selectively cleaved using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). A workup in saturated sodium bicarbonate then yields the desired anomeric lactol, representing an intact pentasaccharide fragment .

Hydrogenation and Stepwise Degradation: Stepwise degradation of the decahydro-derivative of moenomycin A, obtained via hydrogenation, has yielded various moenomycin disaccharide and trisaccharide analogs that contain a saturated C₂₅ lipid chain .

Barry Degradation: The trisaccharide containing the natural this compound lipid has been successfully generated through a Barry degradation .

Enzymatic and Microbial Breakdown: Research has also explored the use of enzymatic and microbial processes for the breakdown of phosphoglycolipid antibiotics like moenomycins. A novel Bacillus species has been identified for its capability to degrade moenomycins .

Proposed Assembly Mechanisms for the this compound Chain

Unusual Rearrangement Processes

Reconstruction MethodologiesReconstruction strategies aim to reassemble or modify the moenomycin structure, particularly focusing on the lipid portion and its attachment:

Reducing End Manipulation: A key degradation/reconstruction route has been established to manipulate the reducing end of moenomycin A. This involves the synthesis of 2-O-moenocinyl glycerate, followed by the efficient formation of the phosphoglycerate linkage to the intact pentasaccharide lactol .

Lipid Chain Modification: This reconstruction approach has been instrumental in synthesizing novel moenomycin analogs, such as neryl-moenomycin, which incorporates a 10-carbon lipid chain instead of the natural C₂₅ this compound. Comparative studies have shown that while a 10-carbon lipid chain can be sufficient for enzyme inhibition, a longer chain is typically required for full biological activity, likely due to the necessity for the molecule to partition into biological membranes to reach its cellular target .

Modular Assembly: The reconstruction strategy allows for the strategic reattachment of the moenocinyl-3-phosphoglycerate (3PG) moiety late in the synthetic sequence, particularly for structural units that are not essential for core biological activity or those that may have suboptimal pharmacokinetic properties .

Structure Activity Relationships Sar of Moenocinol and Moenocinol Containing Compounds

Role of the Moenocinol Lipid Chain in Biological Activity

The 25-carbon isoprenoid lipid tail, this compound, is a defining structural feature of the moenomycin family . This lipid chain is connected via an ether linkage to the C2-position of a 3-phosphoglyceric acid backbone, which is then tethered to a complex pentasaccharide or tetrasaccharide unit .

The this compound lipid chain confers a detergent-like property to moenomycins, enabling their incorporation into the cytoplasmic membrane of target bacterial cells . This membrane anchoring is essential for the antibiotic's biological activity, as it positions the oligosaccharide portion of the molecule to interact effectively with the transglycosylase (TGase) enzymes, which are themselves anchored to the bacterial membrane . The initial portion of the lipid tail forms hydrophobic contacts with the enzyme, while the remainder of the this compound chain is believed to anchor the moenomycin to the membrane, facilitating interactions with PGTs . Studies have shown that the anchoring of moenomycin A to the bacterial cell cytoplasmic membrane is crucial for its biological activity .

The length of the this compound lipid chain is a critical determinant of both enzyme inhibition and cellular activity. While a shorter lipid chain can be sufficient for in vitro enzyme inhibition, a longer chain is required for robust biological activity in vivo . For instance, a 10-carbon neryl lipid chain (as in neryl-moenomycin) is sufficient for submicromolar PGT inhibitory activity in membrane- and detergent-free assays, but the minimal inhibitory concentrations (MICs) for such analogs against Staphylococcus aureus and Enterococcus faecalis are several orders of magnitude higher than for moenomycin A . This suggests that while the oligosaccharide portion can still tightly bind the enzyme active site, the shorter lipid chain impairs the drug's ability to anchor to the cytoplasmic membrane and present its sugar moiety effectively in vivo . Delipidated moenomycin analogs, lacking the lipid chain entirely, exhibit significantly reduced in vitro inhibitory activity (e.g., 100-fold decrease) and completely abolished in vivo antibacterial activity .

Here's a summary of the impact of lipid chain modifications on moenomycin activity:

Modification TypeEffect on Enzyme Inhibition (in vitro)Effect on Biological Activity (in vivo)Reference
Complete Removal (Delipidated)Significantly decreased (100-fold)Abolished
Shortened (e.g., 10-carbon neryl)Sufficient (submicromolar)Significantly increased MIC
HydrogenationNeutralNeutral
Isomerization to DiumycinolNeutralNeutral
Oxidation of this compoundAbolishedAbolished
Replacement with C13-C17 aliphatic chainsLow antimicrobial activity (1-10% of Moenomycin A)Low antimicrobial activity (1-10% of Moenomycin A)

Influence of Lipid Chain Length on Enzyme Inhibition and Cellular Activity

This compound as a Mimic of Bacterial Substrates

This compound plays a pivotal role in the antibiotic mechanism of moenomycins by acting as a mimic of natural bacterial substrates, particularly in peptidoglycan biosynthesis.

Moenomycins directly inhibit peptidoglycan glycosyltransferases (PGTs), enzymes that catalyze the extension of the glycan chain in the bacterial cell wall . The 25-carbon this compound chain within moenomycin is a structural analog of the undecaprenyl chain found in bacterial Lipid II and Lipid IV . Lipid II is the fundamental building block for constructing highly cross-linked peptidoglycan scaffolds . In this mimicry, the 3-phosphoglycerate (B1209933) unit of moenomycin resembles the pyrophosphate group of Lipid II/IV, while the oligosaccharide portion of moenomycin mimics the GlcNAc-MurNAc region of Lipid IV . This structural similarity allows moenomycin to compete with Lipid IV for binding to the donor site of PGT, thereby disrupting the initiation of peptidoglycan strand synthesis .

Identification of this compound as a Critical Component of the Minimal Pharmacophore

Extensive SAR studies and degradation experiments have identified the key structural elements required for moenomycin's biological activity, collectively termed the minimal pharmacophore. The this compound lipid is consistently recognized as a critical component of this pharmacophore.

The main structural motifs required for moenomycin's activity include the this compound lipid, a linear trisaccharide (specifically the C-E-F or D-E-F trisaccharides), and the 2-aminocyclopentane-1,3-dione core (chromophore unit A) . The this compound-phosphoglycerate moiety, in conjunction with the E and F sugar rings and the phosphoglycerate unit, forms essential hydrogen-bond contacts with highly conserved amino acid residues in the PGT active site . While the chromophore unit A is not considered essential for the interaction between PGT and moenomycin, it may provide additional contacts that enhance binding affinity .

The minimal in vivo pharmacophore of moenomycin A has been proposed to include the lipidated C-E-F trisaccharide, with the this compound-phosphoglycerate moiety being indispensable . The importance of this compound is further underscored by the observation that its removal or significant modification leads to a substantial loss or complete abolishment of antibacterial activity .

Molecular and Cellular Mechanisms Involving Moenocinol

Contribution of Moenocinol to Moenomycin-Target Interactions

This compound is a vital structural element within the moenomycin family of antibiotics. Its 25-carbon lipid tail imparts a detergent-like characteristic to moenomycins, facilitating their integration into the cytoplasmic membrane of target bacterial cells. This membrane anchoring is critical for positioning the oligosaccharide portion of the molecule to effectively interact with and bind to the transglycosylase enzyme. Research indicates that while a lipid chain of ten carbons within this compound can be sufficient for in vitro enzyme inhibition, a longer chain is necessary for full biological activity, suggesting its role in membrane partitioning to reach the target within bacterial cells.

Role in Competitive Inhibition of PGT Activity

Moenomycins are currently the only known natural product inhibitors that directly target the active site of PGTs. They function by binding to the donor site of the glycosyltransferase, thereby inhibiting the transglycosylation step of peptidoglycan synthesis. This mechanism involves moenomycins mimicking the natural Lipid II/IV substrate, allowing them to competitively inhibit the enzyme's activity. The dissociation constants for PGT binding and the IC50 values for inhibition by moenomycin typically fall within the nanomolar range. Studies have identified the phosphoglycerate this compound trisaccharide as the minimal structural unit required for both antibacterial and PGT inhibitory activities. Furthermore, the E-F rings, phosphoglyceric acid, and the this compound lipid are recognized as crucial motifs for the PGT inhibitory action of moenomycin A.

Table 1: Moenomycin A Inhibition of Peptidoglycan Glycosyltransferases (PGTs)

Target EnzymeInhibition MetricValue (Range)
Peptidoglycan GlycosyltransferasesDissociation Constant (Kd)Nanomolar range
Peptidoglycan GlycosyltransferasesIC50Nanomolar range

Conformational Dynamics and Ligand-Receptor Interactions of this compound-Containing Compounds

The conformational dynamics and ligand-receptor interactions of this compound-containing compounds, particularly moenomycin A, have been investigated using advanced techniques such as NMR-derived distance constraints and molecular dynamics simulations. These studies have provided insights into the three-dimensional structure of moenomycin A in aqueous solution. A notable finding from these analyses is that the this compound part of moenomycin A is remarkably well-defined, exhibiting an average root-mean-square deviation (RMSD) over all heavy atoms of 0.48 Å. This high degree of definition is supported by 84 rotating-frame Overhauser effect (ROE) interactions observed between the protons of the this compound moiety. Furthermore, ROEs have been instrumental in determining the relative orientation of the various subunits within moenomycin, including the interactions between the sugar rings and this compound. Interestingly, while the this compound portion demonstrates considerable structural stability, other parts of the moenomycin molecule, specifically rings A, B, and C, can exhibit a higher degree of conformational flexibility. The observation that the C25 lipid tail of moenomycin is not always resolved in crystal structures of GTase-moenomycin complexes suggests that it may not adopt a single, ordered conformation within the enzyme's binding pocket, but rather functions dynamically in membrane anchoring.

Table 2: this compound Conformational Dynamics Data (from NMR and Molecular Dynamics)

Structural FeatureData PointObservation
This compound partROEs between protons84 (indicating well-defined structure)
This compound partAverage RMSD (over all heavy atoms)0.48 Å (very well-defined)
Relative orientation of subunitsROEs among sugar rings and between sugar rings and this compound66 (determining orientation)
Rings A, B, CConformational flexibilityHigher degree of flexibility compared to this compound and rings D, E, F

Analytical Methodologies for Moenocinol and Its Biosynthetic Intermediates/derivatives

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic methods play a pivotal role in determining the precise chemical structure of Moenocinol and its related compounds. These techniques provide detailed information about the atomic connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds like this compound, offering insights into the carbon and hydrogen frameworks . Both Carbon-13 (¹³C) NMR and Proton (¹H) NMR spectroscopy have been utilized to characterize this compound, often in conjunction with two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) for proton-proton correlations and NOESY (Nuclear Overhauser Effect Spectroscopy) for spatial proximity information .

For this compound, specific ¹³C NMR chemical shifts have been reported, providing definitive assignments for its 25 carbon atoms. These assignments are crucial for confirming the identity and structural integrity of isolated this compound, including its branched and unsaturated alkyl chain . For instance, ¹³C NMR data for the this compound moiety have been reported in different solvents like CD₃OD and D₂O, showing characteristic chemical shifts for its various carbon environments, including those involved in double bonds and the primary alcohol group .

Table 1: Representative ¹³C NMR Chemical Shifts for this compound (100.6 MHz)

Carbon PositionChemical Shift (δ, ppm in CD₃OD) Chemical Shift (δ, ppm in D₂O)
C-167.568.6
C-2123.5124.5
C-3141.6142.9
C-432.334.6
C-532.534.0
C-6126.7128.1
C-7141.8143.6
C-835.937.8
C-940.944.1
C-1030.734.0
C-11151.1151.4
C-1233.437.2
C-13122.7123.5
C-14137.3138.3
C-1536.442.2
C-1627.729.1
C-17125.3126.9
C-18132.2133.1
C-1925.928.0
C-2017.819.9
C-2116.118.2
C-22109.2111.2
C-2327.329.7
C-2427.329.7
C-2523.825.9

Note: The assignments are based on comparisons with model compounds and are consistent with the proposed structures .

Mass Spectrometry (MS and MS/MS) for this compound Identification and Analysis

Mass spectrometry (MS) is a powerful analytical technique used for identifying compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns . For this compound, MS and tandem mass spectrometry (MS/MS) are critical for confirming its molecular weight and providing structural information through characteristic fragmentation pathways .

In the context of moenomycins, from which this compound is derived upon hydrolysis, techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) have been employed . FAB-MS data for a this compound-containing derivative showed characteristic ions, such as m/z = 571 (M-H+2Na)⁺, which aids in confirming the presence of the this compound moiety within larger structures . Electron Impact (EI) mass spectrometry has also been used for this compound derivatives .

MS/MS analysis, which involves fragmenting a selected precursor ion and analyzing the resulting product ions, provides detailed structural insights . This technique is particularly valuable for complex molecules like this compound, allowing for the deduction of its isoprenoid chain structure and the location of functional groups by observing specific neutral losses and characteristic fragment ions . For instance, multistage mass spectrometry (MALDI-IT/RTOF-MS and LC-ESI-IT-MS) has been utilized for detailed analysis of moenomycin constituents, facilitating structural characterization based on collision-induced dissociation (CID) fragmentation pathways . The presence of an oxygen in the this compound group of a moenomycin A derivative was also identified via LC-ESI-IT-MS, suggesting its utility in detecting modifications or degradation products of this compound .

Chromatographic Separation Methods for this compound Isolation and Quantification

Chromatographic techniques are essential for separating this compound from complex biological matrices or synthetic reaction mixtures, enabling its isolation, purification, and subsequent quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely used hyphenated technique that combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry . This method is particularly well-suited for the analysis of non-volatile and thermally labile compounds, making it ideal for this compound and its larger, more polar moenomycin precursors and derivatives .

LC-MS/MS has been extensively applied in the analysis of moenomycins, including the determination of residues and the characterization of biosynthetic intermediates . The LC component separates the complex mixture, and the MS/MS detector then identifies and quantifies this compound or its related compounds based on their specific retention times and characteristic fragmentation patterns . For example, LC-MS/MS has been used for antibiotic disk diffusion assays and accurate mass determination of moenomycins, implying its utility for their lipid components like this compound . The method offers high selectivity and sensitivity, crucial for detecting low levels of target analytes in complex matrices .

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and Precursors

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, primarily used for the analysis of volatile and semi-volatile compounds . While this compound itself, being a relatively large alcohol, might require derivatization (e.g., silylation) to increase its volatility for GC analysis, GC-MS is highly effective for analyzing its smaller, more volatile isoprenoid precursors or degradation products .

GC-MS has been referenced in the context of the synthesis of this compound from isoprenoid precursors . This suggests its application for monitoring the synthesis process, identifying intermediates, and confirming the purity of the final this compound product or its synthetic analogs. The GC component separates compounds based on their boiling points and interactions with the stationary phase, while the MS detector provides identification through mass spectra and fragmentation patterns . This makes GC-MS valuable for studying the enzymatic reactions involved in the early stages of this compound biosynthesis, where smaller, more volatile isoprenoid building blocks are involved.

Advanced Analytical Approaches for Studying this compound Biosynthesis Intermediates

Understanding the biosynthesis of this compound and its integration into the moenomycin structure requires advanced analytical strategies beyond routine structural characterization and separation. These approaches often combine analytical techniques with biochemical and genetic methods to map out complex enzymatic pathways.

Studies on moenomycin biosynthesis, which involves this compound as a key lipid component, have utilized a combination of metabolite analysis and in vitro reconstitution experiments . Metabolite analysis, often performed using high-resolution mass spectrometry (HRMS) and LC-MS/MS, allows for the identification and characterization of various intermediates accumulated in genetically engineered microbial strains . By analyzing the compounds produced by specific gene knockout or overexpression mutants, researchers can deduce the function of individual enzymes in the biosynthetic pathway .

For example, the moenomycin biosynthetic pathway in Streptomyces ghanaensis has been elucidated through such approaches, identifying intermediates on the pathway to this compound pyrophosphate . In vitro reconstitution experiments, where purified enzymes are incubated with proposed substrates, and the products are then analyzed by LC-MS, are crucial for confirming enzymatic activities and the precise sequence of reactions leading to this compound and its derivatives . These studies have involved analyzing the transfer of isoprenoid chains (like farnesyl pyrophosphate and geranyl pyrophosphate) to phosphoglycerate, which are precursors to the this compound moiety .

Furthermore, advanced techniques like stable isotope labeling (e.g., using ¹³C or ¹⁵N labeled precursors) followed by HRMS and NMR analysis can provide definitive evidence for the incorporation of specific building blocks into this compound and its intermediates, tracing the atoms through the biosynthetic cascade. While not explicitly detailed for this compound in the provided sources, this is a common advanced approach for studying complex natural product biosynthesis. The ability to analyze and characterize these intermediates is vital for understanding the complete biosynthetic logic and for potential chemoenzymatic synthesis of novel this compound analogs .

Q & A

Q. What experimental methodologies are recommended for determining the three-dimensional structure of Moenocinol in aqueous solutions?

To resolve the 3D structure of this compound, nuclear magnetic resonance (NMR) spectroscopy combined with rotating-frame nuclear Overhauser effect (ROE) spectra is critical. Distance constraints derived from ROE data (e.g., 175 interproton distances) enable molecular dynamics simulations to refine conformational flexibility. For example, the this compound lipid subunit exhibits high rigidity (average RMSD: 0.48 Å), while sugar rings A–C show flexibility due to fewer ROE constraints . Ensure solvent compatibility (e.g., CD₃OD, DMSO) to avoid spectral broadening and improve resolution .

Q. How can researchers validate the biosynthetic precursors of this compound’s lipid moiety?

Isotopic labeling studies (e.g., using ¹³C or ²H) combined with degradation analysis are essential. Evidence from Neundorf et al. (2003) demonstrates that both C-10 and C-15 precursors contribute to this compound biosynthesis. Cross-referencing mass spectrometry (MS) and NMR data with synthetic analogs can confirm precursor incorporation pathways .

Q. What are the key criteria for designing a pharmacophore model of this compound’s transglycosylase inhibition?

A pharmacophore must include: (1) the carboxyl group of glyceric acid, (2) functional groups in sugar rings E and F, and (3) spatial alignment of the this compound lipid chain. Comparative studies with inactive derivatives (e.g., truncated lipid chains) highlight these groups as critical for binding penicillin-binding protein 1b (PBP1b) .

Advanced Research Questions

Q. How should researchers address contradictory data regarding this compound’s conformational flexibility in structural studies?

Contradictions often arise from variable ROE constraints in flexible regions (e.g., sugar rings A–C). To resolve this, employ multi-solvent NMR analysis (e.g., H₂O/D₂O vs. DMSO) to assess solvent-dependent conformational changes. Additionally, use ensemble molecular dynamics simulations to model dynamic equilibria rather than static structures .

Q. What statistical methods are suitable for analyzing dose-response relationships in this compound’s antibiotic activity?

Non-linear regression models (e.g., Hill equation) are ideal for quantifying IC₅₀ values. For bacterial growth inhibition assays, ensure replicates (n ≥ 3) and use ANOVA with post-hoc Tukey tests to compare efficacy across strains. Data visualization tools (e.g., dose-response curves with 95% confidence intervals) enhance reproducibility .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy of this compound derivatives?

Discrepancies may stem from pharmacokinetic factors (e.g., serum protein binding) or bacterial biofilm formation. Implement pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate in vitro MIC values with in vivo exposure levels. Use murine infection models to validate efficacy and adjust dosing regimens .

Methodological Frameworks

Q. What PICOT elements are critical for formulating a research question on this compound’s mechanism of action?

  • Population : Bacterial strains (e.g., Staphylococcus aureus) with defined PBP1b expression.
  • Intervention : this compound concentration gradients (e.g., 0.1–100 µM).
  • Comparison : Negative controls (e.g., this compound-deficient analogs).
  • Outcome : Transglycosylase inhibition measured via peptidoglycan synthesis assays.
  • Time : Acute exposure (≤24 hrs) to minimize adaptive resistance .

Q. How can researchers optimize molecular dynamics (MD) simulations for this compound’s flexible regions?

Use accelerated MD (aMD) or replica-exchange MD (REMD) to sample conformational states efficiently. Parameterize force fields (e.g., CHARMM36) with lipid-specific torsional potentials. Validate simulations against NMR-derived distance constraints and circular dichroism (CD) spectra .

Data Analysis and Reporting

Q. What strategies mitigate bias in qualitative studies on this compound’s structure-activity relationships (SAR)?

Implement blinded analysis: separate teams should handle compound synthesis, biological testing, and data interpretation. Use consensus scoring for SAR parameters (e.g., IC₅₀, binding affinity) and report inter-rater reliability metrics (e.g., Cohen’s κ) .

Q. How should researchers present conflicting structural data in publications?

Clearly delineate experimental conditions (e.g., solvent, temperature) influencing conformational states. Use tables to compare RMSD values across regions (e.g., this compound vs. sugar rings) and discuss limitations (e.g., incomplete ROE constraints in flexible regions) .

Ethical and Reproducibility Standards

Q. What ethical guidelines apply to studies involving this compound derivatives in animal models?

Adhere to ARRIVE 2.0 guidelines for preclinical studies. Obtain institutional animal care committee approval, report sample size justifications, and include humane endpoints (e.g., maximum tumor burden). Publish raw data in repositories like Zenodo for transparency .

Q. How can researchers ensure reproducibility in synthesizing this compound analogs?

Document synthetic protocols using CHEMDRAW or SMILES notations. Provide detailed HPLC purification parameters (e.g., gradient, column type) and characterize compounds via ¹H/¹³C NMR, high-resolution MS, and elemental analysis .

Tables for Quick Reference

Table 1 : Key Structural Features of this compound

RegionFlexibility (RMSD)Key Functional Groups
This compound lipid0.48 ÅHydroxyl, methyl branches
Sugar rings D–F0.52 ÅCarboxyl (glyceric acid)
Sugar rings A–C1.2 ÅEther linkages
Data derived from NMR and MD simulations .

Table 2 : Common Pitfalls in this compound Research

PitfallSolution
Spectral broadeningUse deuterated solvents (e.g., CD₃OD)
Low synthetic yieldOptimize DEAE-cellulose chromatography
In vivo instabilityPK/PD modeling for dose adjustment

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.